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Compound of Interest

Compound Name: DL-Pantolactone

Cat. No.: B15556753 Get Quote

A comprehensive spectroscopic guide to DL-Pantolactone, offering a comparative analysis

with other common lactones. This guide is intended for researchers, scientists, and

professionals in drug development, providing objective experimental data and detailed

methodologies.

Spectroscopic Analysis: A Comparative Overview
This guide presents a detailed spectroscopic analysis of DL-Pantolactone and compares it

with three other structurally related lactones: γ-Butyrolactone, γ-Valerolactone, and β-

Butyrolactone. The analysis is based on three primary spectroscopic techniques: Proton

Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR),

and Infrared (IR) Spectroscopy. These non-destructive analytical methods provide valuable

insights into the molecular structure and functional groups present in these compounds.

¹H NMR Spectroscopy Data
Proton NMR spectroscopy provides information about the chemical environment of hydrogen

atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative

to a standard reference.
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Compound
Chemical Shift (δ, ppm)
and Multiplicity

Solvent

DL-Pantolactone

~4.1 (s, 1H, -CH-OH), ~3.9 (s,

2H, -O-CH₂-), ~2.5 (br s, 1H, -

OH), 1.05 (s, 6H, -C(CH₃)₂)

CDCl₃

4.10-4.37 (m), 1.01-1.18 (m)[1] D₂O

γ-Butyrolactone

~4.3 (t, 2H, -O-CH₂-), ~2.5 (t,

2H, -CH₂-C=O), ~2.3 (quintet,

2H, -CH₂-CH₂-CH₂-)

CDCl₃

γ-Valerolactone

4.65 (m, 1H), 2.54-2.57 (m,

2H), 2.36 (m, 1H), 1.83 (m,

1H), 1.42 (d, 3H)[2][3]

CDCl₃

β-Butyrolactone

~4.5 (m, 1H, -O-CH-), ~3.3 (m,

2H, -CH₂-C=O), ~1.5 (d, 3H, -

CH-CH₃)

CDCl₃

¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
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Compound Chemical Shift (δ, ppm) Solvent

DL-Pantolactone
182.61, 79.67, 78.25, 43.31,

24.12, 20.87, 20.86[1]
D₂O

~175 (-C=O), ~78 (-CH-OH),

~70 (-O-CH₂-), ~40 (-C(CH₃)₂),

~22, ~20 (-CH₃)

CDCl₃

γ-Butyrolactone

~177 (-C=O), ~69 (-O-CH₂-),

~29 (-CH₂-C=O), ~28 (-CH₂-

CH₂-CH₂-)

CDCl₃

γ-Valerolactone 177.24, 77.27, 29.70, 29.06[3] CDCl₃

β-Butyrolactone
~172 (-C=O), ~74 (-O-CH-),

~44 (-CH₂-C=O), ~21 (-CH₃)
CDCl₃

IR Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Compound
Key Absorption Bands
(cm⁻¹)

Functional Group

DL-Pantolactone ~3400 (broad) O-H stretch (hydroxyl)

~1770 (strong) C=O stretch (γ-lactone)

γ-Butyrolactone ~1775 (strong) C=O stretch (γ-lactone)

γ-Valerolactone 1774 (strong)[2] C=O stretch (γ-lactone)

β-Butyrolactone ~1840 (strong)
C=O stretch (β-lactone, higher

frequency due to ring strain)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

mentioned above.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The use of deuterated

solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength

corresponding to a proton resonance frequency of 300-600 MHz.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a

larger number of scans and often a longer relaxation delay are required.[5][6] Broadband

proton decoupling is commonly used in ¹³C NMR to simplify the spectrum to single lines for

each unique carbon atom.[5]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For

¹H NMR, the residual solvent peak is often used as a secondary reference. Tetramethylsilane

(TMS) is the primary reference standard (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film for Solids): Dissolve a small amount of the solid sample in a

volatile solvent (e.g., acetone or methylene chloride).[1] A drop of this solution is placed on a

salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the

compound on the plate.[1]

Sample Preparation (Neat Liquid): For liquid samples, a drop of the neat liquid is placed

between two salt plates to create a thin film.

Data Acquisition: The prepared salt plate is placed in the sample holder of an FT-IR

spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is recorded first and subtracted from the

sample spectrum.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic analysis of DL-Pantolactone (1H NMR,
13C NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556753#spectroscopic-analysis-of-dl-
pantolactone-1h-nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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